molecular formula C20H26N2O B2691032 N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide CAS No. 946326-80-3

N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide

Cat. No.: B2691032
CAS No.: 946326-80-3
M. Wt: 310.441
InChI Key: KXKNFVGGBPNQKD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions. For instance, the hydrogenation of pyridine can yield piperidine.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.

    Attachment of the Naphthamide Moiety: The naphthamide group can be attached through amide bond formation reactions, typically using naphthoic acid derivatives and coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the naphthamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted piperidine or naphthamide derivatives.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide
  • N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
  • N-((1-isopropylpiperidin-4-yl)methyl)-2-methylbenzamide

Uniqueness

N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

N-((1-isopropylpiperidin-4-yl)methyl)-1-naphthamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound features a naphthalene core linked to an isopropylpiperidine moiety via a methyl group. This unique structure contributes to its biological properties, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may exert its effects through:

  • Inhibition of Enzymes : The sulfonamide group can mimic natural substrates, leading to the inhibition of key enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with specific receptors, influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

  • Reactive Oxygen Species (ROS) Generation : Disruption of mitochondrial function leading to increased ROS levels.
  • DNA Damage : Intercalation into DNA strands, resulting in mutagenic effects that promote cancer cell death .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, a comparison with structurally similar compounds is essential. Below is a summary table highlighting key characteristics:

Compound NameStructural FeaturesBiological ActivityMechanism of Action
N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamideIndole coreAntitumorTopoisomerase inhibition
N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamideSulfonamide groupAntimicrobialEnzyme inhibition
This compound Naphthalene coreAntimicrobial, AnticancerROS generation, DNA intercalation

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study published in 2023 demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro, showcasing its potential as a therapeutic agent against resistant bacterial infections .
  • Anticancer Mechanism Investigation : Another research effort focused on evaluating the compound's effect on human cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis through ROS-mediated pathways .
  • Pharmacological Profiling : A comprehensive pharmacological study assessed the binding affinity of this compound to various receptors, revealing its selectivity for sigma receptors which are implicated in pain modulation and neuroprotection.

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-15(2)22-12-10-16(11-13-22)14-21-20(23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,15-16H,10-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKNFVGGBPNQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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